molecular formula C19H13N3S B14591453 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione CAS No. 61351-67-5

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione

Cat. No.: B14591453
CAS No.: 61351-67-5
M. Wt: 315.4 g/mol
InChI Key: PEKOSZIMCMZZQJ-UHFFFAOYSA-N
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Description

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione typically involves the reaction of 2-aminobenzophenone with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the quinazoline core structure . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid, with the addition of a base like potassium carbonate to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Properties

CAS No.

61351-67-5

Molecular Formula

C19H13N3S

Molecular Weight

315.4 g/mol

IUPAC Name

3-phenyl-2-pyridin-4-ylquinazoline-4-thione

InChI

InChI=1S/C19H13N3S/c23-19-16-8-4-5-9-17(16)21-18(14-10-12-20-13-11-14)22(19)15-6-2-1-3-7-15/h1-13H

InChI Key

PEKOSZIMCMZZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4

Origin of Product

United States

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